(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate
Description
“(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate” (CAS: 1933786-51-6) is a stereochemically defined octahydroisoquinoline derivative. Its molecular formula is C₁₄H₂₅NO₄, with a molecular weight of 271.35 g/mol . The compound features a tert-butyl carbamate group at position 2 and vicinal dihydroxy substituents at positions 6 and 7 on the fused bicyclic framework.
Key properties from available data include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₅NO₄ |
| Molecular Weight | 271.35 g/mol |
| Purity/Specification | Not explicitly reported |
| Storage Conditions | Unspecified (likely -20°C) |
| Hazard Statements | Not classified |
The compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, though its specific applications remain underexplored in publicly accessible literature .
Properties
IUPAC Name |
tert-butyl (4aS,8aR)-6,7-dihydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-5-4-9-6-11(16)12(17)7-10(9)8-15/h9-12,16-17H,4-8H2,1-3H3/t9-,10-,11?,12?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLPYQYHVZXYLU-JYBOHDQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(C(CC2C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CC(C(C[C@H]2C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Hydroxylation: Introduction of hydroxyl groups at the 6 and 7 positions can be done using oxidizing agents such as osmium tetroxide or potassium permanganate.
Protection and Deprotection Steps: Protecting groups like tert-butyl can be introduced to protect sensitive functional groups during the synthesis and later removed under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halides, ethers.
Scientific Research Applications
(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl Carbamate Derivatives
Compounds such as tert-butyl (4aR,8aR)-4-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-2-oxooctahydroquinoxaline-1(2H)-carboxylate (Compound 200, from ) share the tert-butyl carbamate group but differ in their heterocyclic core and substituents. For example:
- Core Structure: Compound 200 incorporates a pyrimidine ring fused to the octahydroquinoxaline system, whereas the target compound lacks this heteroaromatic extension.
- Substituents : The methylthio and ethoxycarbonyl groups in Compound 200 introduce distinct electronic and steric effects compared to the dihydroxy groups in the target molecule .
Dihydroxy-Substituted Isoquinolines
The methyl (R)-1-(tert-butoxymethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (Compounds 226t and 227t, from ) provides a closer structural analogy. Key differences include:
| Feature | Target Compound | Compounds 226t/227t |
|---|---|---|
| Substituents | 6,7-dihydroxy | 6,7-dimethoxy |
| Core Saturation | Octahydro (fully saturated) | 3,4-dihydro (partially unsaturated) |
| Ester Group | tert-Butyl carbamate | Methyl ester |
Analogues from Patent Literature
Compound 200 () is synthesized via a multi-step sequence involving:
Pyrimidine Coupling : Reaction with ethyl chloropyrimidine-5-carboxylate.
Boc Protection : Using Boc₂O and DMAP.
Cyclization : DBU-mediated ring closure to form fused heterocycles.
In contrast, Compounds 226t/227t () are synthesized via asymmetric Pictet-Spengler reactions, highlighting divergent methodologies for isoquinoline frameworks .
Physicochemical and Spectroscopic Properties
Rotameric Behavior
Compounds 226t/227t exhibit rotameric equilibria (60:40 ratio) in NMR studies due to restricted rotation around the carbamate group. Similar behavior is anticipated for the target compound but remains unverified .
Spectroscopic Data
- ¹H-NMR : The target compound’s dihydroxy groups would likely produce broad peaks near δ 3–5 ppm, distinct from the sharp methoxy singlets (δ ~3.3 ppm) in 226t/227t.
- HPLC : Enantiomeric excess (ee) data for 226t/227t (up to 92% ee) suggest chiral resolution methods applicable to the target compound .
Biological Activity
(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate is a complex organic compound belonging to the isoquinoline derivatives family. Its unique stereochemistry and functional groups, particularly the hydroxyl groups at positions 6 and 7, contribute to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₅H₂₇NO₃
- Molecular Weight : 269.38 g/mol
- CAS Number : 1933786-51-6
The presence of the tert-butyl group enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.
Predicted Biological Activities
Based on its structural characteristics, several biological activities have been predicted for this compound:
- Antioxidant Activity : The hydroxyl groups are known to scavenge free radicals, suggesting potential antioxidant properties.
- Anticancer Properties : Isoquinoline derivatives have been studied for their ability to induce apoptosis in cancer cells, indicating a possible role in cancer therapy.
- Neuroprotective Effects : Some isoquinolines exhibit neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Hydroxyisoquinoline | Hydroxyl group at position 6 | Known for neuroprotective effects |
| Berberine | Quaternary ammonium structure | Exhibits antimicrobial and anti-inflammatory activity |
| Tetrahydropalmatine | Tetrahydroisoquinoline derivative | Analgesic and sedative effects |
The specific stereochemistry and combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
Research into the biological activity of isoquinoline derivatives has highlighted various therapeutic potentials. For instance:
- Anticancer Studies : A study demonstrated that certain isoquinoline derivatives could effectively induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways .
- Neuroprotection : Research has shown that isoquinolines can protect neuronal cells against oxidative stress-induced damage, providing a basis for their use in neurodegenerative disease therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
